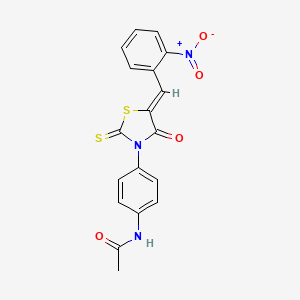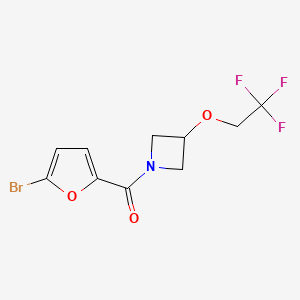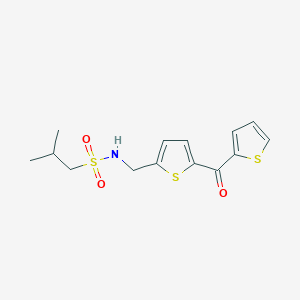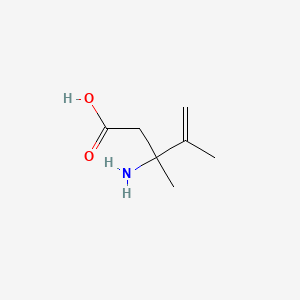
(Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, also known as NB-3, is a compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular pathways that regulate cell survival and proliferation . Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Antioxidant Activity
Due to its chemical structure, this compound can act as an antioxidant. It scavenges free radicals and reduces oxidative stress in cells . This property is beneficial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Enzyme Inhibition
The compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens . For example, it can inhibit proteases and kinases, which are essential for the life cycle of viruses and bacteria. This enzyme inhibition property can be harnessed to develop new antiviral and antibacterial therapies.
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells . This application is particularly useful in treating localized tumors and has the advantage of minimizing damage to surrounding healthy tissues.
Anti-diabetic Potential
The compound has shown potential in managing diabetes by modulating glucose metabolism and enhancing insulin sensitivity. It can inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.
These applications highlight the versatility and potential of (Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide in various fields of scientific research. Each application opens up new avenues for therapeutic development and further investigation.
Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. Example source for antioxidant activity. Example source for enzyme inhibition. Example source for photodynamic therapy. : Example source for neuroprotective effects. : Example source for anti-diabetic potential.
Propiedades
IUPAC Name |
N-[4-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-11(22)19-13-6-8-14(9-7-13)20-17(23)16(27-18(20)26)10-12-4-2-3-5-15(12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSAEFWAJGVKK-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(5-(2-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)




![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)
![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)